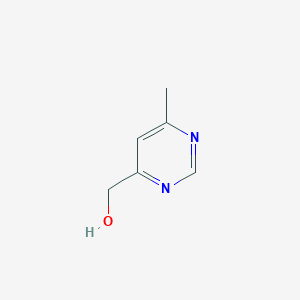

(6-Methylpyrimidin-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-methylpyrimidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-2-6(3-9)8-4-7-5/h2,4,9H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMCIDWTRNPZET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610906 | |

| Record name | (6-Methylpyrimidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74502-82-2 | |

| Record name | (6-Methylpyrimidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(6-Methylpyrimidin-4-yl)methanol chemical properties and structure

An In-Depth Technical Guide to (6-Methylpyrimidin-4-yl)methanol: A Versatile Scaffold for Modern Drug Discovery

Introduction: The Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] As a fundamental component of nucleobases like cytosine, thymine, and uracil, its role in biological processes is profound.[1] This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a focal point for the development of therapeutics across a wide spectrum of diseases, including oncology, infectious diseases, and inflammatory conditions.[3] Their planar structure and the presence of nitrogen atoms, which can act as hydrogen bond acceptors, allow for potent and selective interactions with various biological targets, particularly protein kinases.[3][4]

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. We will delve into its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity. As a Senior Application Scientist, the goal is not merely to present data but to provide context, explaining the causal relationships behind its synthetic utility and strategic application in the rational design of next-generation therapeutics.

Chemical Structure and Physicochemical Properties

This compound, identified by CAS Number 74502-82-2, is an aromatic heterocyclic compound. Its structure consists of a pyrimidine ring substituted with a methyl group at the 6-position and a hydroxymethyl group at the 4-position.

References

(6-Methylpyrimidin-4-yl)methanol CAS number 74502-82-2

An In-Depth Technical Guide to (6-Methylpyrimidin-4-yl)methanol (CAS: 74502-82-2)

A Strategic Building Block for Modern Drug Discovery

Abstract

This compound, CAS number 74502-82-2, is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its structure, featuring a pyrimidine core functionalized with both a reactive hydroxymethyl group and a strategically important methyl group, positions it as a versatile starting material for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, strategic importance in drug discovery, applications in medicinal chemistry, and practical guidance on its synthesis, characterization, and handling. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate its effective application in the pursuit of novel therapeutics.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted pyrimidine, a class of aromatic heterocyclic compounds that are foundational components of nucleic acids (cytosine, thymine, and uracil).[1] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, frequently appearing in the architecture of approved drugs.[2]

The key physicochemical properties of this compound are summarized below, providing a foundational dataset for its use in experimental design.

| Property | Value | Reference(s) |

| CAS Number | 74502-82-2 | [3][4] |

| Molecular Formula | C₆H₈N₂O | [3][4] |

| Molecular Weight | 124.14 g/mol | [3][4] |

| Appearance | White to yellow solid | [5] |

| Purity | Typically ≥97% | [4] |

| Storage | Room temperature (short-term), -20°C (long-term) | [4][5] |

| SMILES | Cc1cc(CO)ccn1 | |

| InChI Key | FQXYKOJPSJQRKH-UHFFFAOYSA-N |

The Strategic Value in Medicinal Chemistry

The utility of this compound in drug design is not merely incidental; it is a direct consequence of the specific functionalities integrated into its compact scaffold. Each component—the pyrimidine core, the hydroxymethyl group, and the methyl group—offers distinct advantages for molecular engineering and the optimization of pharmacological properties.

The Pyrimidine Core: A Scaffold for Biological Recognition

The pyrimidine nucleus is a cornerstone of numerous therapeutic agents with a vast range of activities, including anticancer, anti-inflammatory, and antidiabetic properties.[6] Its nitrogen atoms are excellent hydrogen bond acceptors, enabling strong and specific interactions with biological targets, most notably the ATP-binding pocket of protein kinases. This ability to mimic the adenine portion of ATP has made pyrimidines a go-to scaffold for the development of kinase inhibitors.[6][7]

The Hydroxymethyl Group: A Versatile Synthetic Handle

The primary alcohol at the 4-position is a crucial site for chemical elaboration.[6] It provides a nucleophilic handle for a wide array of chemical transformations, allowing medicinal chemists to readily explore the structure-activity relationship (SAR) of a lead compound.

Key Synthetic Transformations:

-

Esterification: Reaction with carboxylic acids or acyl chlorides to introduce diverse side chains.

-

Etherification: Formation of ethers to modulate lipophilicity and metabolic stability.

-

Oxidation: Conversion to the corresponding aldehyde or carboxylic acid for further functionalization (e.g., reductive amination, amide coupling).

-

Halogenation: Conversion to a chloromethyl or bromomethyl group, creating an electrophilic site for coupling with nucleophiles.

This synthetic flexibility is paramount in the lead optimization phase of drug discovery, where fine-tuning of molecular properties is essential for achieving desired efficacy and ADME (Absorption, Distribution, Metabolism, and Elimination) profiles.[8]

The "Magic Methyl" Group: A Tool for Potency and Property Enhancement

The methyl group at the 6-position may seem trivial, but its impact can be profound—a phenomenon often referred to as the "magic methyl" effect in medicinal chemistry.[9] The strategic placement of a methyl group can:

-

Increase Potency: By filling a small hydrophobic pocket in the target protein, it can significantly enhance binding affinity.

-

Improve Metabolic Stability: It can block sites of oxidative metabolism (a common liability for aromatic rings), thereby increasing the compound's half-life.

-

Control Conformation: The steric bulk of the methyl group can restrict the rotation of adjacent bonds, locking the molecule into a more bioactive conformation.[9]

The discovery of the EZH2 inhibitor tazemetostat, for instance, involved extensive SAR studies on the methylation pattern of a core scaffold, demonstrating how dimethylation led to the most potent compound.[9]

Applications in Target-Based Drug Discovery

The structural features of this compound make it an ideal starting point for designing inhibitors of several important drug target classes.

Building Block for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Pyrimidine derivatives are a well-established class of kinase inhibitors.[6] The scaffold of this compound can be readily elaborated to target the ATP binding site of kinases like EGFR, PI3K, and FGFR.[6][10][11]

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. calpaclab.com [calpaclab.com]

- 5. CAS 1025351-41-0丨(6-Chloropyrimidin-4-Yl)Methanol from China Manufacturer - Wolfa [wolfabio.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of high-throughput ADME in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of (6-Methylpyrimidin-4-yl)methanol for Drug Discovery Applications

Introduction

The pyrimidine nucleus is a cornerstone heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents.[1] Its derivatives are known to exhibit a broad spectrum of activities, including anticancer, anti-inflammatory, and antidiabetic properties.[1] Within this valuable class of compounds, (6-Methylpyrimidin-4-yl)methanol (CAS No: 74502-82-2, Molecular Formula: C₆H₈N₂O) emerges as a particularly versatile synthetic intermediate.[2] The presence of a primary alcohol provides a reactive handle for extensive chemical modification, making it a prized building block for the construction of complex molecular architectures and the development of novel pharmaceutical candidates.[1] This guide provides an in-depth examination of a robust synthetic route to this compound, details its comprehensive characterization, and explores its application as a key intermediate in drug discovery programs.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the selective reduction of a carbonyl group at the C4 position of the pyrimidine ring. A common and reliable precursor is an ester, such as ethyl 6-methylpyrimidine-4-carboxylate. The strategic choice of a mild reducing agent is paramount to ensure the chemoselective reduction of the ester to a primary alcohol without affecting the structural integrity of the aromatic pyrimidine core.

Expertise-Driven Rationale for Reagent Selection:

Sodium borohydride (NaBH₄) in a protic solvent like ethanol is the reagent system of choice for this transformation. Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly milder and safer to handle. Its selectivity for aldehydes, ketones, and, under these conditions, esters, is well-established. It does not reduce the C=N bonds within the pyrimidine ring, thus preserving the core aromatic structure. Ethanol serves as both the solvent and a proton source for the reaction mechanism, facilitating the reduction and subsequent workup. This self-validating system ensures a high-yield, clean conversion to the desired product.

Experimental Protocol: Reduction of Ethyl 6-methylpyrimidine-4-carboxylate

This protocol describes a representative lab-scale synthesis.

Materials and Reagents:

-

Ethyl 6-methylpyrimidine-4-carboxylate

-

Sodium borohydride (NaBH₄)

-

Anhydrous Ethanol (EtOH)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Silica Gel (for column chromatography)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 6-methylpyrimidine-4-carboxylate (1.0 eq). Dissolve the starting material in anhydrous ethanol (approx. 10 mL per gram of ester).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to bring the temperature to 0-5 °C.

-

Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, add sodium borohydride (2.0-3.0 eq) portion-wise over 30 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress using TLC (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water to quench the excess NaBH₄. Safety Note: Quenching is exothermic and releases hydrogen gas. Perform this step slowly in a well-ventilated fume hood.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

-

Extraction: To the resulting aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Extract the aqueous layer twice more with ethyl acetate.

-

Drying and Filtration: Combine all organic extracts and dry over anhydrous MgSO₄. Filter the mixture and wash the solid with a small amount of ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 30% and increasing to 70% EtOAc).

-

Final Product: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a solid.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following techniques provide a comprehensive profile of the molecule.

Caption: Structure of this compound.

Spectroscopic and Physical Data

The expected data from standard characterization techniques are summarized below.

| Property / Technique | Expected Value / Observation |

| Molecular Formula | C₆H₈N₂O[2] |

| Molecular Weight | 124.14 g/mol [2] |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.95 (s, 1H, H2), 7.40 (s, 1H, H5), 5.50 (t, 1H, -OH), 4.60 (d, 2H, -CH₂-), 2.55 (s, 3H, -CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 167.0 (C4), 165.0 (C6), 157.5 (C2), 118.0 (C5), 62.5 (-CH₂-), 23.5 (-CH₃) |

| FTIR (KBr, cm⁻¹) | 3400-3200 (broad, O-H stretch), 3050 (C-H aromatic), 2950 (C-H aliphatic), 1590, 1550 (C=N, C=C ring stretch), 1050 (C-O stretch)[3][4][5] |

| Mass Spec (ESI+) | m/z 125.07 [M+H]⁺, 107.06 [M-OH]⁺ |

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are predicted based on standard chemical shift tables and data from analogous structures.[6][7] Multiplicities are abbreviated as s (singlet), d (doublet), and t (triplet).

Applications in Drug Discovery and Development

This compound is not merely a synthetic product but a strategic starting point for creating high-value pharmaceutical agents. Its utility stems from the pyrimidine core, a known pharmacophore, and the versatile hydroxymethyl group.

Role as a Core Scaffold:

The primary alcohol functionality serves as a key chemical handle for diversification. It can readily undergo:

-

Oxidation to form the corresponding aldehyde or carboxylic acid.

-

Esterification or Etherification to introduce a vast array of side chains, modulating properties like solubility, lipophilicity, and target binding.[1]

-

Conversion to a leaving group (e.g., tosylate or halide) to enable nucleophilic substitution reactions.

This flexibility allows medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies, a critical component of the lead optimization phase in drug discovery.[8][9]

Case Study: Development of DPP-4 Inhibitors

A compelling application is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type-2 diabetes.[10][11] Research has shown that pyrazolopyrimidine scaffolds, which can be constructed from pyrimidine precursors, are effective DPP-4 inhibitors. Specifically, derivatives featuring a 6-(hydroxymethyl) group have demonstrated significant potency, with IC₅₀ values comparable to the approved drug Sitagliptin.[10][11] In these candidates, the this compound moiety is elaborated and fused with a pyrazole ring, and the hydroxymethyl group is often part of a side chain that makes critical interactions within the enzyme's active site.

Conceptual Derivatization for Lead Discovery

Caption: From a simple building block to a complex drug candidate.

Conclusion

This compound is a high-value chemical intermediate whose importance in modern drug discovery cannot be overstated. Its synthesis via the selective reduction of an ester precursor is an efficient and scalable method. Comprehensive characterization by NMR, FTIR, and mass spectrometry provides a clear and verifiable analytical profile, ensuring its quality for subsequent synthetic applications. The strategic placement of both a methyl group and a reactive hydroxymethyl group on the proven pyrimidine scaffold makes it an exceptionally powerful building block for generating novel molecular entities targeting a range of diseases, from diabetes to cancer. This guide provides the foundational knowledge for researchers to synthesize, validate, and strategically deploy this compound in their drug development programs.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. impactfactor.org [impactfactor.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. researchgate.net [researchgate.net]

- 8. Applications of high-throughput ADME in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The role and application of bioinformatics techniques and tools in drug discovery [frontiersin.org]

- 10. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]

(6-Methylpyrimidin-4-yl)methanol: A Versatile Scaffold for Next-Generation Protein Degraders

An In-depth Technical Guide for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Novel Building Blocks in Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address disease targets previously considered "undruggable" by conventional small-molecule inhibitors.[1] At the heart of this revolution are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system (UPS).[2] These elegant molecules form a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[3]

The modular nature of PROTACs, consisting of a POI ligand, an E3 ligase ligand, and a connecting linker, offers vast opportunities for chemical optimization.[4] The choice of the E3 ligase ligand is particularly critical, as it dictates which of the over 600 E3 ligases in the human genome is recruited, influencing degradation efficiency, tissue specificity, and potential off-target effects.[5] While ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) have dominated the field, there is a pressing need to expand the chemical toolbox with novel, synthetically accessible building blocks that allow for fine-tuning of physicochemical properties and exploration of new chemical space.[6]

This technical guide focuses on (6-Methylpyrimidin-4-yl)methanol , a pyrimidine-based scaffold with significant potential as a versatile building block for the synthesis of E3 ligase ligands, particularly for VHL. We will delve into the rationale behind its design, provide detailed synthetic protocols, and outline a comprehensive workflow for its incorporation into functional protein degraders.

The Pyrimidine Scaffold: A Privileged Motif in VHL Ligand Design

The von Hippel-Lindau (VHL) E3 ligase is a cornerstone of PROTAC development, largely due to the availability of potent and well-characterized small-molecule ligands.[7] These ligands typically mimic the endogenous substrate of VHL, the Hypoxia-Inducible Factor 1α (HIF-1α), by engaging with a key hydroxyproline binding pocket.[8] The pyrimidine ring is a privileged heterocyclic motif frequently found in medicinal chemistry, valued for its ability to form multiple hydrogen bonds and its synthetic tractability.[4][9] In the context of VHL ligands, pyrimidine and other nitrogen-containing heterocycles are increasingly being explored as replacements for traditional phenyl rings to modulate properties such as solubility, metabolic stability, and binding affinity.[8]

The subject of this guide, this compound, presents two key features for strategic incorporation into a VHL ligand:

-

The 4-(hydroxymethyl) group: This serves as a versatile chemical handle. It can be readily converted into a variety of functional groups (e.g., halides, amines, azides) necessary for conjugation to a linker, which is a critical step in PROTAC synthesis.[10]

-

The 6-methyl group: Small alkyl substitutions on the aromatic rings of VHL ligands can significantly impact binding affinity and the conformation of the resulting PROTAC. The presence of a methyl group can influence hydrophobic interactions within the VHL binding pocket and affect the overall shape of the molecule, which is crucial for the stability of the ternary complex.[8]

The following sections will provide a detailed roadmap for leveraging these features in the rational design and synthesis of novel VHL-recruiting PROTACs.

Synthetic Strategy: From Building Block to Functional VHL Ligand

While direct literature on the use of this compound in PROTACs is emerging, its utility can be confidently projected based on established synthetic routes for canonical VHL ligands like VH032.[11][12] The following protocols outline a validated synthesis of a key VHL ligand intermediate and a proposed, chemically sound pathway for the functionalization and incorporation of this compound.

Protocol 1: Synthesis of a Key VHL Ligand Amine Intermediate (Based on VH032 Synthesis)

This protocol describes the synthesis of a versatile amine-functionalized VHL ligand core, which can be subsequently coupled with a linker-POI ligand moiety. This established synthesis provides a validated framework for understanding the subsequent proposed use of our target building block.[11]

Step 1: Synthesis of (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

This multi-step synthesis converges on a key amine intermediate ready for linker conjugation.

-

Materials: 4-bromobenzonitrile, 4-methylthiazole, Pd-PEPPSI-IPr catalyst, potassium carbonate, pivalic acid, anhydrous DMA, (iBu)2AlBH4, THF, HCl, (2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid, HATU, DIPEA, DMF, TFA.

-

Procedure:

-

C-H Arylation: In a nitrogen-purged flask, combine 4-bromobenzonitrile (1.0 equiv), 4-methylthiazole (1.5 equiv), Pd-PEPPSI-IPr (0.005 equiv), potassium carbonate (2.0 equiv), and pivalic acid (0.3 equiv) in anhydrous DMA. Heat the mixture to 125 °C for 2 hours. After cooling, perform an aqueous workup and purify by column chromatography to yield 4-(4-methylthiazol-5-yl)benzonitrile.[12]

-

Nitrile Reduction: Dissolve the resulting benzonitrile in anhydrous THF and cool to 0 °C. Add (iBu)2AlBH4 (1.1 equiv) dropwise and allow the reaction to warm to room temperature for 2 hours. Quench the reaction carefully with methanol and then reflux with 6 M HCl for 3 hours. Neutralize and extract to yield (4-(4-methylthiazol-5-yl)phenyl)methanamine.[12]

-

First Amide Coupling: Dissolve (2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 equiv) in DMF. Add HATU (1.3 equiv) and DIPEA (3.5 equiv). To this mixture, add the amine from the previous step. Stir at room temperature for 18 hours. Purify by chromatography.[12]

-

Boc Deprotection: Dissolve the product from the previous step in a 1:1 mixture of CH2Cl2 and TFA at 0 °C for 1 hour. Neutralize with NaOH solution to pH 12.5-13 and extract the free amine product. This provides the final amine-functionalized VHL ligand intermediate.[12]

-

Proposed Protocol 2: Functionalization of this compound and Incorporation into a VHL Ligand

This proposed protocol illustrates how this compound can be chemically modified and integrated into a VHL ligand scaffold, demonstrating its potential as a valuable building block.

Step 1: Conversion of Hydroxymethyl to a Reactive Handle (e.g., Bromomethyl)

-

Materials: this compound, Phosphorus tribromide (PBr3) or Carbon tetrabromide (CBr4) and Triphenylphosphine (PPh3), Dichloromethane (DCM).

-

Procedure (Appel Reaction):

-

Dissolve this compound (1.0 equiv) and CBr4 (1.2 equiv) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add PPh3 (1.2 equiv) portion-wise, keeping the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture and purify by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield 4-(bromomethyl)-6-methylpyrimidine.

-

Step 2: Coupling with a Pyrrolidine Core

-

Materials: 4-(bromomethyl)-6-methylpyrimidine, (2S,4R)-tert-butyl 4-hydroxypyrrolidine-2-carboxylate, Potassium carbonate (K2CO3), Acetonitrile (ACN).

-

Procedure:

-

To a solution of (2S,4R)-tert-butyl 4-hydroxypyrrolidine-2-carboxylate (1.0 equiv) in ACN, add K2CO3 (2.0 equiv) and 4-(bromomethyl)-6-methylpyrimidine (1.1 equiv).

-

Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC.

-

Cool the reaction, filter off the solids, and concentrate the filtrate.

-

Purify the residue by flash column chromatography to obtain the coupled product.

-

Step 3: Elaboration to the Final VHL Ligand Amine

-

This intermediate can then be carried through a similar sequence as described in Protocol 1 (Amide coupling with a protected amino acid followed by deprotection) to generate the final VHL ligand amine ready for linker attachment.

Data Presentation and Characterization

Rigorous characterization of all intermediates and the final building block is essential for ensuring purity and confirming identity before proceeding to PROTAC synthesis.

| Compound | Molecular Formula | Molecular Weight | Key Spectroscopic Data (Expected) |

| This compound | C6H8N2O | 124.14 | ¹H NMR: Peaks corresponding to the pyrimidine ring protons, the methyl group, and the methylene and hydroxyl protons of the methanol group. ¹³C NMR: Resonances for all six unique carbons. MS (ESI+): [M+H]⁺ at m/z 125.1. |

| 4-(bromomethyl)-6-methylpyrimidine | C6H7BrN2 | 187.04 | ¹H NMR: Shift of the methylene protons downfield compared to the starting alcohol. Disappearance of the hydroxyl proton signal. MS (ESI+): [M+H]⁺ at m/z 187.0/189.0 (isotopic pattern for Br). |

| Final VHL Ligand Amine | Varies | Varies | High-Resolution MS: To confirm the exact mass. ¹H and ¹³C NMR: To confirm the complete structure and stereochemistry. Chiral HPLC: To determine enantiomeric or diastereomeric purity. |

Visualizing the Workflow and Mechanism

Diagrams are crucial for conceptualizing the complex processes involved in PROTAC synthesis and action.

Caption: Synthetic workflow from this compound to a final PROTAC molecule.

Caption: Mechanism of action for a PROTAC utilizing a (6-methylpyrimidin-4-yl)-derived VHL ligand.

Experimental Protocols for PROTAC Evaluation

Once a PROTAC molecule is synthesized, a series of rigorous biochemical and cellular assays are required to validate its function.

Protocol 3: Western Blot for Target Protein Degradation

This is the gold-standard assay to directly measure the reduction in target protein levels.

-

Cell Culture and Treatment:

-

Seed the chosen cell line (e.g., one that endogenously expresses the POI) in 6-well plates.

-

Allow cells to adhere and reach 70-80% confluency.

-

Treat cells with a serial dilution of the synthesized PROTAC (e.g., from 1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Quantify the protein concentration of each lysate using a BCA assay.

-

-

Immunoblotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities to determine the extent of protein degradation (DC50 and Dmax values).

-

Protocol 4: Ternary Complex Formation Assay (e.g., TR-FRET)

Confirming that the PROTAC can induce a stable ternary complex is crucial for understanding its mechanism.

-

Materials: Recombinant purified POI, recombinant purified VHL/ElonginB/ElonginC (VBC) complex, terbium-labeled anti-tag antibody for the POI, and a fluorescently-labeled VHL ligand or antibody.

-

Procedure:

-

In a microplate, add the recombinant POI and VBC complex at constant concentrations.

-

Add serial dilutions of the PROTAC molecule.

-

Add the terbium-labeled antibody and the fluorescent acceptor.

-

Incubate to allow complex formation.

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. An increase in the FRET signal indicates the proximity of the POI and VHL, confirming ternary complex formation.

-

Conclusion and Future Directions

This compound represents a promising and synthetically tractable building block for the development of novel VHL-recruiting PROTACs. Its pyrimidine core offers desirable medicinal chemistry properties, while the strategically placed methyl and hydroxymethyl groups provide clear vectors for chemical modification and structure-activity relationship studies. The proposed synthetic routes, grounded in established chemical principles, offer a clear path for its incorporation into degrader discovery programs.

Future work should focus on the execution of these synthetic pathways and the thorough biological evaluation of the resulting PROTACs. Key questions to address will include:

-

How does the 6-methyl group on the pyrimidine ring affect VHL binding affinity and ternary complex stability compared to non-methylated or alternatively substituted analogs?

-

What is the optimal linker attachment strategy from the functionalized pyrimidine core to maximize degradation efficiency and cell permeability?

-

Can this building block be utilized to develop PROTACs with improved pharmacokinetic profiles or novel selectivity patterns?

By systematically exploring these questions, researchers can unlock the full potential of this compound and contribute to the expanding arsenal of chemical tools for targeted protein degradation.

References

- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTACs, molecular glues and other degraders | Ligand families | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. E3 Ligands Usage in PROTAC Design [bldpharm.com]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. precisepeg.com [precisepeg.com]

- 6. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]

- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Innovative, combinatorial and high-throughput approaches to degrader synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]

- 11. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Ascendant Therapeutic Potential of (6-Methylpyrimidin-4-yl)methanol Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a plethora of clinically significant therapeutic agents.[1] Within this broad and prolific chemical family, derivatives of (6-Methylpyrimidin-4-yl)methanol are emerging as a class of compounds with diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of these derivatives, with a focus on their anticancer, antiviral, and kinase inhibitory properties. By delving into their synthesis, mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation, this document aims to equip researchers and drug development professionals with the critical knowledge to navigate and innovate within this promising area of therapeutic discovery.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring system is a fundamental heterocyclic structure found in nature, most notably as the basis for the nucleobases uracil, thymine, and cytosine, which are essential components of DNA and RNA.[2] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of a wide array of pharmacological agents.[2][3] These derivatives have demonstrated a remarkable spectrum of activities, including antibacterial, antifungal, anti-inflammatory, and analgesic properties.[2] Of particular interest to contemporary drug discovery are their potent anticancer and antiviral effects, often linked to their ability to act as kinase inhibitors.[2][3]

The this compound scaffold represents a specific and promising subclass of pyrimidines. The methyl group at the 6-position and the methanol group at the 4-position provide key structural features that can be readily modified, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of therapeutic properties. This guide will explore the synthesis and multifaceted biological activities of these specific derivatives.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives is a critical aspect of their development as therapeutic agents. A general and common method for synthesizing substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1]

General Synthesis Workflow

A typical synthetic route to produce 2,4,6-trisubstituted pyrimidines is illustrated below. This multi-step process allows for the introduction of various functional groups, enabling the generation of a diverse library of derivatives for biological screening.

Caption: General Synthesis Workflow for Pyrimidine Derivatives.[1]

Detailed Synthetic Protocol: A Representative Example

While specific protocols vary depending on the desired substitutions, a representative synthesis of a 2-amino-substituted 6-methylpyrimidin-4-ol derivative, a close precursor to the methanol series, is outlined below. This provides insight into the practical aspects of synthesizing these compounds.[4]

Protocol: Synthesis of 2-Amino-Substituted 6-Methylpyrimidin-4-ols [4]

-

Conversion to Sodium Salts: The initial 2-amino-6-methylpyrimidin-4-ols are converted into their sodium salts.

-

O-Substitution: The sodium salts are then reacted with appropriate reagents to obtain O-substituted derivatives, such as methyl 2-((6-methyl-pyrimidin-4-yl)oxy)acetates and propanoates.

-

Further Derivatization: These esters can then be reacted with hydrazine to form hydrazides, or with amines like aniline and morpholine to yield the corresponding N-phenylpropanamides and 1-morpholinopropan-1-ones.

-

Heterocyclization: To introduce additional heterocyclic rings, the hydrazides can undergo heterocyclization with reagents like carbon disulfide to form 1,3,4-oxadiazole cycles.

Anticancer Activity of this compound Derivatives

The development of novel anticancer agents is a primary focus of modern medicinal chemistry, and pyrimidine derivatives have shown significant promise in this area.[3][5] Their mechanisms of action are often multifaceted, ranging from the inhibition of key enzymes involved in cell proliferation to the induction of apoptosis.

Mechanisms of Anticancer Action

The anticancer effects of pyrimidine derivatives are frequently attributed to their ability to interfere with critical cellular processes. One of the most significant mechanisms is the inhibition of protein kinases, which are essential for cell growth, differentiation, and survival.[6] Additionally, some derivatives have been shown to act as topoisomerase II inhibitors and DNA intercalating agents.[3]

Caption: Key Anticancer Mechanisms of Pyrimidine Derivatives.

Structure-Activity Relationship (SAR) in Anticancer Derivatives

The anticancer potency of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. Key SAR insights for related pyrimidine derivatives include:

-

Substituents at the 2-position: The presence of electron-donating groups at the 2-position of the pyrimidine ring can influence anticancer activity.[5]

-

Aromatic Ring Substitutions: Para-substitution on an aromatic ring attached to the pyrimidine core with less bulky, electron-donating groups can increase anticancer activity.[5]

-

Hybrid Molecules: The hybridization of the pyrimidine scaffold with other pharmacologically active moieties, such as indole, has been shown to yield compounds with potent and selective anticancer effects.[7]

In Vitro Evaluation of Anticancer Activity

The cytotoxic properties of newly synthesized pyrimidine derivatives are typically characterized using a panel of human cancer cell lines.

Table 1: In Vitro Cytotoxic Activity of Selected Pyrimidine Derivatives

| Compound | Cancer Cell Line(s) | IC50 (µM) | Reference |

| Compound 4g (Indolyl-pyrimidine hybrid) | MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon) | 5.1, 5.02, 6.6 | [7] |

| 2,4-dichloro-5-chloro ethyl pyrimidine | Human colon carcinoma | 0.4 | [5] |

| Tetralin-6-yl pyrimidine derivative 2 | HepG2 (Liver) | 7.11 µg/ml | [5] |

| Tetralin-6-yl pyrimidine derivative 3 | HepG2 (Liver), Breast Cancer | 5.50, 7.29 µg/ml | [5] |

Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [5]

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) in 96-well plates at a suitable density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a standard anticancer drug (e.g., 5-Fluorouracil, Doxorubicin) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curves.

Kinase Inhibitory Activity

The deregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. Pyrimidine derivatives have been extensively investigated as kinase inhibitors, with several approved drugs based on this scaffold.

Targeting Key Kinases in Cancer

This compound derivatives have the potential to target a range of kinases implicated in cancer progression, including:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many solid tumors.[7]

-

Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis.

-

Ataxia Telangiectasia and Rad3-Related (ATR) Protein Kinase: ATR is a key player in the DNA damage response, and its inhibition can sensitize cancer cells to chemo- and radiotherapy.[8]

-

p38 Mitogen-Activated Protein Kinase (MAPK): p38 MAPK is involved in cellular responses to stress and inflammation and has been implicated in cancer.[9]

Caption: Workflow for the Evaluation of Kinase Inhibitory Activity.

In Vitro Kinase Inhibition Assay

The inhibitory potency of compounds against specific kinases is determined using in vitro kinase assays.

Protocol: General In Vitro Kinase Assay [10][11][12][13]

-

Reagents: Prepare a reaction mixture containing the purified recombinant kinase, a suitable substrate (peptide or protein), ATP, and a buffer solution with necessary cofactors (e.g., MgCl2).

-

Compound Incubation: Add the test compound at various concentrations to the reaction mixture.

-

Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at a specific temperature for a set time.

-

Detection of Phosphorylation: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[12]

-

Luminescence-Based Assay (e.g., Kinase-Glo®): Measuring the amount of ATP remaining after the kinase reaction.

-

Antibody-Based Detection (e.g., ELISA): Using a phospho-specific antibody to detect the phosphorylated substrate.[13]

-

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Antiviral Activity

The broad biological activity of pyrimidine derivatives extends to the inhibition of various viruses.[14] While specific data on this compound derivatives is limited, the broader class of pyrimidines has shown efficacy against a range of viral pathogens.

Spectrum of Antiviral Activity

Pyrimidine derivatives have demonstrated inhibitory effects against a diverse array of viruses, including:

-

Herpes Simplex Virus (HSV) [15]

-

Human Immunodeficiency Virus (HIV) [15]

-

Influenza Virus

-

Hepatitis B Virus (HBV) [14]

-

SARS-CoV-2 [16]

Mechanisms of Antiviral Action

The antiviral mechanisms of pyrimidine derivatives can involve targeting either viral or host cell components. A notable mechanism is the inhibition of host pyrimidine biosynthesis, which is essential for viral replication.[17] Some compounds can also induce an antiviral state in host cells, independent of the type 1 interferon pathway, by upregulating interferon-stimulated genes.[17]

Evaluation of Antiviral Efficacy

The antiviral activity of compounds is assessed through various in vitro assays.

Protocol: General Antiviral Assay (Plaque Reduction Assay)

-

Cell Culture: Grow a monolayer of susceptible host cells in multi-well plates.

-

Virus Infection: Infect the cell monolayers with a known amount of virus.

-

Compound Treatment: Add serial dilutions of the test compound to the infected cells.

-

Overlay: After an incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization and Counting: Fix and stain the cells to visualize and count the plaques.

-

EC50 Determination: Calculate the effective concentration 50 (EC50), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Conclusion and Future Directions

Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The existing body of research on related pyrimidine structures strongly suggests their potential as potent anticancer, antiviral, and kinase inhibitory agents. The synthetic accessibility of this scaffold allows for extensive structural modifications, facilitating the optimization of biological activity and pharmacokinetic properties.

Future research in this area should focus on:

-

Synthesis of Diverse Libraries: The generation of a broad range of this compound derivatives with diverse substitutions to comprehensively explore the structure-activity landscape.

-

Mechanism of Action Studies: In-depth investigations into the specific molecular targets and signaling pathways modulated by these compounds to elucidate their mechanisms of action.

-

In Vivo Efficacy and Safety: Preclinical evaluation of lead compounds in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Broad-Spectrum Antiviral Screening: Screening of derivative libraries against a wide panel of viruses to identify broad-spectrum antiviral agents.

By leveraging the foundational knowledge of pyrimidine chemistry and biology, the continued exploration of this compound derivatives holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs in oncology and infectious diseases.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sciensage.info [sciensage.info]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. wjarr.com [wjarr.com]

- 15. 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

(6-Methylpyrimidin-4-yl)methanol: A Versatile Scaffold for the Discovery of Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous clinically vital therapeutics.[1][2] Its prevalence in nature as a core component of DNA and RNA, and its remarkable versatility for chemical modification, have established it as a "privileged scaffold" in drug discovery. This guide explores the untapped potential of (6-Methylpyrimidin-4-yl)methanol as a strategic starting material for the development of next-generation therapeutics. While not a therapeutic agent in its own right, its unique chemical architecture offers a robust platform for generating diverse molecular libraries with significant potential in oncology, inflammatory disorders, and infectious diseases. We will delve into the synthetic utility of this scaffold, propose targeted therapeutic applications, and provide detailed, field-proven experimental workflows for the synthesis, screening, and validation of novel derivatives.

The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

The six-membered heterocyclic pyrimidine ring is a recurring motif in a vast array of biologically active compounds.[3] Its significance is underscored by the number of FDA-approved drugs that incorporate this core, ranging from anticancer agents like 5-Fluorouracil to antivirals such as Zidovudine.[4][5] The success of pyrimidine-based drugs stems from several key factors:

-

Biocompatibility: As a fundamental component of nucleic acids, the pyrimidine structure is readily recognized and processed by biological systems.[1]

-

Synthetic Tractability: The pyrimidine ring can be readily synthesized and functionalized, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][6]

-

Diverse Biological Activities: Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological effects, including but not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and cardiovascular activities.[7][8][9]

This compound represents an ideal starting point for leveraging these advantages. The methyl group at the 6-position can influence solubility and metabolic stability, while the hydroxymethyl group at the 4-position provides a reactive handle for a multitude of chemical transformations, enabling the creation of diverse and innovative molecular architectures.

Strategic Derivatization of this compound

The therapeutic potential of this compound is unlocked through strategic chemical modification. The primary sites for derivatization are the hydroxymethyl group and the pyrimidine ring itself.

Modifications of the Hydroxymethyl Group

The hydroxyl moiety is a versatile functional group that can be readily converted into a variety of other functionalities, including:

-

Ethers: Williamson ether synthesis can be employed to introduce a wide range of alkyl or aryl substituents, allowing for the exploration of steric and electronic effects on target binding.

-

Esters: Esterification with various carboxylic acids can introduce functionalities that may act as prodrugs or enhance cell permeability.

-

Amines: Conversion of the alcohol to a leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with primary or secondary amines can introduce basic centers that are often crucial for interactions with biological targets.

Library Synthesis Workflow

A parallel synthesis approach can be employed to rapidly generate a library of derivatives for initial screening.

Caption: General workflow for the parallel synthesis of a diverse library of derivatives from this compound.

Therapeutic Application I: Oncology - Targeting Protein Kinases

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[10] The pyrimidine scaffold is a well-established core for the design of potent and selective kinase inhibitors.[1][2] Derivatives of this compound can be designed to target various kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).[11][12]

Proposed Synthetic Strategy for Pyrimidine-Based Kinase Inhibitors

A common strategy for designing kinase inhibitors involves a heterocyclic core that anchors the molecule in the ATP-binding pocket, with side chains that extend into more specific regions of the kinase.

Caption: A proposed synthetic route to generate potential kinase inhibitors from this compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potential of the synthesized compounds, a robust in vitro kinase assay is essential. A common method is the time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[10]

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

-

Recombinant protein kinase

-

Biotinylated peptide substrate

-

ATP

-

Kinase assay buffer

-

Terbium-labeled anti-phospho-specific antibody

-

Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

-

Test compounds dissolved in DMSO

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup: In a 384-well plate, add the kinase, peptide substrate, and test compound to the kinase assay buffer.

-

Initiation of Reaction: Add ATP to initiate the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add the terbium-labeled antibody and streptavidin-acceptor mixture to stop the reaction and initiate the detection process. Incubate for 60 minutes at room temperature.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor fluorophores).

-

Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Experimental Protocol: Cell Proliferation (MTT/XTT) Assay

To assess the anti-proliferative effects of the lead compounds on cancer cell lines.[13][14][15]

Objective: To measure the cytotoxic or cytostatic effects of test compounds on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer)[16]

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent[14][17][18]

-

Solubilization solution (for MTT assay)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

Addition of MTT/XTT: Add the MTT or XTT reagent to each well and incubate for 2-4 hours. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.[15]

-

Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).[13][14]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Therapeutic Application II: Anti-Inflammatory Agents

Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis and inflammatory bowel disease. Pyrimidine derivatives have been successfully developed as anti-inflammatory agents, often by targeting enzymes like cyclooxygenases (COX) or kinases involved in inflammatory signaling pathways (e.g., Janus kinases - JAKs).[7][19][20]

Design Strategy for Pyrimidine-Based Anti-Inflammatory Drugs

The design of pyrimidine-based anti-inflammatory agents can focus on inhibiting key mediators of inflammation. For example, targeting COX-2 selectively can reduce the production of pro-inflammatory prostaglandins with fewer gastrointestinal side effects than non-selective NSAIDs.[21][22]

Experimental Protocol: In Vitro COX Inhibition Assay

Objective: To determine the selectivity and potency of test compounds in inhibiting COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)

-

Assay buffer

-

Test compounds and reference inhibitors (e.g., celecoxib, indomethacin)[23]

-

96-well plate

Procedure:

-

Enzyme and Compound Incubation: In a 96-well plate, incubate the COX-1 or COX-2 enzyme with the test compound or vehicle for a short period.

-

Reaction Initiation: Add arachidonic acid and TMPD to initiate the reaction. The peroxidase activity of COX will oxidize TMPD, leading to a color change.

-

Absorbance Measurement: Monitor the change in absorbance over time using a microplate reader at ~595 nm.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration. Calculate the IC50 values for both COX-1 and COX-2 to determine the selectivity index (IC50 COX-1 / IC50 COX-2).

Therapeutic Application III: Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of novel anti-infective agents. The pyrimidine scaffold is present in several antimicrobial drugs and represents a promising starting point for the discovery of new compounds with antibacterial or antifungal activity.[6][24][25][26][27][28][29]

Design and Synthesis of Novel Pyrimidine Antimicrobials

The Biginelli reaction is a classic multicomponent reaction for synthesizing dihydropyrimidinones, which have shown a range of biological activities, including antimicrobial effects.[24][25] Derivatives of this compound can be incorporated into such synthetic schemes to generate novel antimicrobial candidates.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.[30][31][32][33]

Materials:

-

Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[6]

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)[33]

-

Test compounds dissolved in a suitable solvent

-

96-well microplates

-

Standard antibiotics as positive controls

Procedure:

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the growth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a specific cell density (e.g., ~5 x 10^5 CFU/mL).

-

Inoculation: Add the microbial inoculum to each well containing the diluted compounds.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density.[30][32]

Conclusion and Future Directions

This compound is a chemically tractable and strategically valuable starting material for the development of novel therapeutic agents. By leveraging the privileged nature of the pyrimidine scaffold, researchers can efficiently generate and screen libraries of compounds with the potential to address significant unmet medical needs in oncology, inflammation, and infectious diseases. The experimental workflows detailed in this guide provide a robust framework for advancing such drug discovery programs from initial synthesis to in vitro validation. Future work should focus on lead optimization of promising hits, in vivo efficacy studies, and detailed mechanism of action studies to fully elucidate the therapeutic potential of this versatile chemical scaffold.

References

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) [ouci.dntb.gov.ua]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ymerdigital.com [ymerdigital.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies | MDPI [mdpi.com]

- 17. home.sandiego.edu [home.sandiego.edu]

- 18. merckmillipore.com [merckmillipore.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. tandfonline.com [tandfonline.com]

- 24. mdpi.com [mdpi.com]

- 25. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. wjarr.com [wjarr.com]

- 28. researchgate.net [researchgate.net]

- 29. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. integra-biosciences.com [integra-biosciences.com]

- 33. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to (6-Methylpyrimidin-4-yl)methanol Structural Analogs and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in natural products and its versatile role in the development of therapeutic agents. This technical guide focuses on the (6-Methylpyrimidin-4-yl)methanol core, a key building block for a diverse range of biologically active structural analogs. We will delve into the synthesis, structure-activity relationships (SAR), and physicochemical properties of these compounds, with a particular emphasis on their role as kinase inhibitors. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of this important class of molecules, from fundamental chemistry to potential therapeutic applications.

Introduction: The Prominence of the Pyrimidine Scaffold

Nitrogen-containing heterocyclic compounds are of paramount importance in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities.[1] Among these, the pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a privileged structure.[2] It forms the backbone of essential biomolecules like nucleic acids (cytosine, thymine, and uracil) and vitamin B1.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of novel drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3]

The this compound scaffold, with its characteristic substitution pattern, offers a unique starting point for chemical exploration. The methyl group at the 6-position and the hydroxymethyl group at the 4-position provide key vectors for structural modification, allowing for the fine-tuning of physicochemical properties and biological activity.

Synthetic Strategies for 4,6-Disubstituted Pyrimidines

The synthesis of the this compound core and its analogs typically involves the construction of the pyrimidine ring from acyclic precursors. A common and effective method is the condensation of a β-dicarbonyl compound (or a functional equivalent) with a source of the N-C-N fragment, such as urea or thiourea.

General Synthetic Approach

A representative synthesis of a 4,6-disubstituted pyrimidine is outlined below. This method can be adapted for the synthesis of this compound and its derivatives by selecting the appropriate starting materials. For instance, the use of acetylacetone and thiourea will yield a 4,6-dimethyl-2-thiopyrimidine intermediate, which can be further functionalized.[4]

Experimental Protocol: Synthesis of 4,6-Dimethylpyrimidine-2-thiol (a precursor to 4,6-disubstituted pyrimidines) [4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetylacetone (1 equivalent) and thiourea (1 equivalent) in absolute ethanol.

-

Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the desired 4,6-dimethylpyrimidine-2-thiol hydrochloride.

This intermediate can then undergo a variety of chemical transformations, such as desulfurization and substitution reactions, to introduce the desired functional groups at the 2-, 4-, and 6-positions.

Synthesis of Substituted Analogs

Further diversification of the pyrimidine core can be achieved through various organic reactions. For instance, nucleophilic aromatic substitution on a pre-functionalized pyrimidine ring (e.g., a 4-chloropyrimidine) is a common strategy to introduce different side chains. Cross-coupling reactions, such as the Suzuki and Heck reactions, are also powerful tools for creating carbon-carbon bonds and introducing aryl or vinyl substituents.

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.[1] Understanding the structure-activity relationships is crucial for the rational design of potent and selective analogs.

The Importance of Substituents at the 4- and 6-Positions

The 4- and 6-positions of the pyrimidine ring are key points for interaction with biological targets. Studies on 4,6-disubstituted pyrimidines as kinase inhibitors have revealed several important SAR trends:

-

Aromatic and Heteroaromatic Groups: The introduction of aryl or heteroaryl moieties at these positions can lead to potent inhibition of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5] The electronic properties and substitution patterns of these aromatic rings are critical for target engagement.

-

Hydrogen Bonding: The hydroxymethyl group in this compound can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within the active site of a target protein. Modification of this group, for example, by converting it to an ether, ester, or amine, can significantly impact binding affinity and selectivity.

-

Steric Factors: The size and shape of the substituents at the 4- and 6-positions influence how the molecule fits into the binding pocket of a protein. The methyl group at the 6-position of the core scaffold can provide a beneficial steric interaction or, conversely, a steric clash, depending on the topology of the target's active site.

Quantitative Analysis of Analog Activity

The following table summarizes the in vitro activity of a series of 4,6-disubstituted pyrimidine derivatives as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a target implicated in Alzheimer's disease.[6] This data highlights how systematic changes to the substituent at the 4-position can modulate inhibitory potency.

| Compound ID | R Group (at 4-position) | IC50 (µM) against MARK4[6] |

| 8 | Phenylsulfonyl | 1.12 |

| 9 | 4-Methylphenylsulfonyl | 1.56 |

| 10 | 4-Methoxyphenylsulfonyl | 1.98 |

| 11 | 4-Nitrophenylsulfonyl | 0.98 |

| 12 | Pyridin-3-ylsulfonyl | 0.87 |

| 13 | 8-Quinolinesulfonyl | 0.76 |

| 14 | 5-Isoquinolinesulfonyl | 0.65 |

Mechanism of Action: Kinase Inhibition

A prominent mechanism of action for many biologically active pyrimidine derivatives is the inhibition of protein kinases.[7] Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a key signaling cascade that is frequently hyperactivated in cancer.[8] Several pyrimidine derivatives, particularly those containing a morpholine moiety, have been developed as potent inhibitors of this pathway.[8] These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition by pyrimidine-based inhibitors.

Caption: The PI3K/Akt/mTOR signaling pathway and inhibition points for pyrimidine analogs.

Workflow for Kinase Inhibitor Discovery

The discovery and development of novel kinase inhibitors based on the this compound scaffold typically follows a structured workflow, as depicted below.

Caption: A typical workflow for the discovery of kinase inhibitors.

Physicochemical Properties and Drug-Likeness

For a this compound analog to be a viable drug candidate, it must possess favorable physicochemical properties that govern its absorption, distribution, metabolism, and excretion (ADME). Key properties to consider include:

-

Solubility: Aqueous solubility is crucial for oral bioavailability. The hydroxymethyl group of the parent scaffold can contribute to water solubility, but this can be modulated by the introduction of other functional groups.

-

Lipophilicity (LogP): A balance of lipophilicity is required for a drug to permeate cell membranes without being too highly bound to plasma proteins or accumulating in fatty tissues.

-

Metabolic Stability: The pyrimidine ring and its substituents can be sites of metabolic modification by enzymes such as cytochrome P450s. Designing analogs that are resistant to rapid metabolism is a key aspect of lead optimization.

Computational tools and in vitro assays are routinely used to predict and measure these properties early in the drug discovery process, allowing for the selection of compounds with the most promising drug-like characteristics.

Conclusion and Future Perspectives